molecular formula C8H9NO3S B186505 Methyl 3-acetamidothiophene-2-carboxylate CAS No. 22288-79-5

Methyl 3-acetamidothiophene-2-carboxylate

Cat. No. B186505
CAS RN: 22288-79-5
M. Wt: 199.23 g/mol
InChI Key: VVGYLIJOPUUXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07179830B2

Procedure details

was obtained by reacting 471 g of methyl 3-aminothiophene-2-carboxylate with 226.64 ml of acetic anhydride in 500 ml of toluene. Colorless crystalline product. M.p. 94–95° C.
Quantity
471 g
Type
reactant
Reaction Step One
Quantity
226.64 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8].[C:11](OC(=O)C)(=[O:13])[CH3:12]>C1(C)C=CC=CC=1>[C:11]([NH:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8])(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
471 g
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC
Step Two
Name
Quantity
226.64 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC1=C(SC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.